molecular formula C8H12N2O2 B1675390 Liguzinediol CAS No. 909708-65-2

Liguzinediol

Cat. No. B1675390
CAS RN: 909708-65-2
M. Wt: 168.19 g/mol
InChI Key: DLCVYRQRINMKBM-UHFFFAOYSA-N
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Description

Liguzinediol, also known as 2,5-dimethyl-3,6-dimethyl-pyrazine, is a compound synthesized after the structural modification of ligustrazine . Ligustrazine is an active ingredient of Szechwan Lovage Rhizome . Liguzinediol has been discovered as a potential agent for the treatment of heart failure with low safety risk .


Synthesis Analysis

Liguzinediol is synthesized from 2,5-dimethyl pyrazine via a free radical reaction . A series of long-chain fatty carboxylic mono- and dual-esters of Liguzinediol were synthesized to obtain Liguzinediol alternatives for oral chronic administration .


Molecular Structure Analysis

The crystal structure of Liguzinediol has been determined by single-crystal X-ray diffraction analysis . The compound crystallizes in the monoclinic system .


Chemical Reactions Analysis

The enzymatic hydrolysis of esters in human plasma and human liver microsomes confirmed that the majority of esters were converted to Liguzinediol . The release profiles varied due to the size and structure of the side chain .


Physical And Chemical Properties Analysis

Liguzinediol has enhanced lipophilic properties and decreased solubility as the side chain length increases . All esters showed conspicuous chemical stability in phosphate buffer (pH 7.4) .

Safety And Hazards

Liguzinediol should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[5-(hydroxymethyl)-3,6-dimethylpyrazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCVYRQRINMKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)CO)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liguzinediol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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